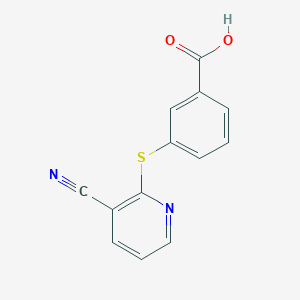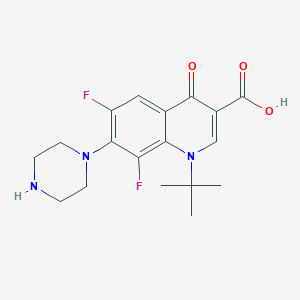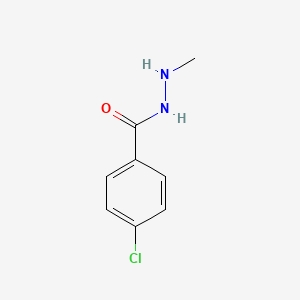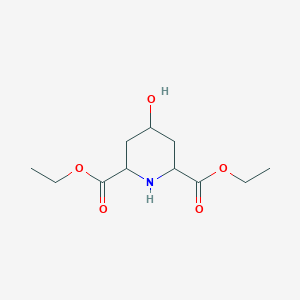
(3-nitrophenyl) N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-nitrophenyl) N,N-diethylcarbamate is an organic compound with a complex structure that includes both carbamate and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-carbamic acid-3-nitro-phenyl ester typically involves the esterification of 3-nitrophenol with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of diethyl-carbamic acid-3-nitro-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(3-nitrophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Phenyl carbamate: Similar structure but lacks the nitro group.
Methyl carbamate: A simpler ester with a methyl group instead of the diethyl group.
Ethyl carbamate: Another ester with an ethyl group instead of the diethyl group.
Uniqueness: The combination of these groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3-nitrophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZOGNFFXEHVEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
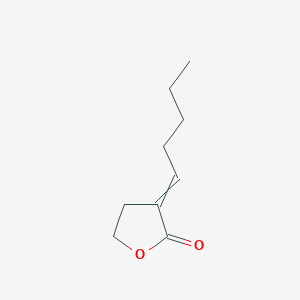
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
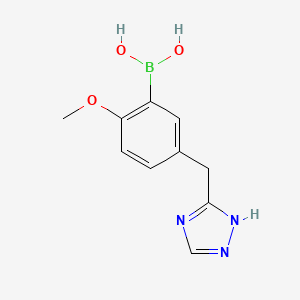
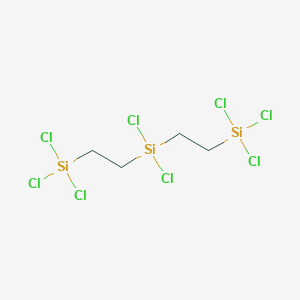
![2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8322770.png)

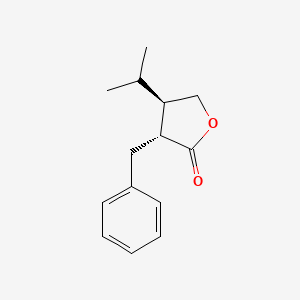
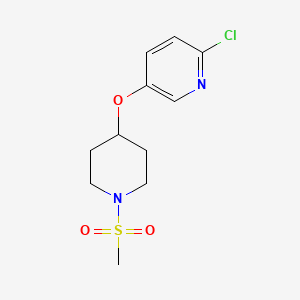
![5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B8322804.png)
